6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride

LSD1 inhibition Epigenetics Cancer

6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride (CAS 676348-27-9; free base CAS 81779-11-5) is a member of the 2-aminotetrahydrobenzothiazole class, a heterocyclic scaffold featuring a fused cyclohexene-thiazole core with a 2-amino group essential for target engagement. The hydrochloride salt (MW = 246.80 g/mol) offers enhanced aqueous solubility and solid-state stability relative to the free base (MW = 210.34 g/mol), a practical advantage for solution-phase assays and formulation workflows.

Molecular Formula C11H19ClN2S
Molecular Weight 246.80 g/mol
Cat. No. B7723330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride
Molecular FormulaC11H19ClN2S
Molecular Weight246.80 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC2=C(C1)SC(=N2)N.Cl
InChIInChI=1S/C11H18N2S.ClH/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8;/h7H,4-6H2,1-3H3,(H2,12,13);1H
InChIKeyLUSDBQKOOJSQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Hydrochloride – Chemical Identity and Comparator Landscape for Procurement Decisions


6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride (CAS 676348-27-9; free base CAS 81779-11-5) is a member of the 2-aminotetrahydrobenzothiazole class, a heterocyclic scaffold featuring a fused cyclohexene-thiazole core with a 2-amino group essential for target engagement . The hydrochloride salt (MW = 246.80 g/mol) offers enhanced aqueous solubility and solid-state stability relative to the free base (MW = 210.34 g/mol), a practical advantage for solution-phase assays and formulation workflows . The defining structural feature is the bulky tert-butyl substituent at the 6-position of the saturated ring, which distinguishes it from unsubstituted, 6-methyl, and 6-propylamino analogs commonly encountered in dopamine receptor and thrombin inhibitor programs [1].

Why 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Hydrochloride Cannot Be Interchanged with Other Tetrahydrobenzothiazol-2-amines


Within the 2-aminotetrahydrobenzothiazole family, the nature of the 6-position substituent exerts profound effects on lipophilicity, steric bulk, metabolic stability, and target-binding conformation [1]. The unsubstituted parent (CAS 2933-29-1) and 6-methyl analog (CAS 7496-50-6) serve as minimal templates, while the 6-propylamino derivative pramipexole (CAS 104632-26-0) is optimized for dopamine D2/D3 receptor agonism [2]. Simple one-for-one substitution between these analogs in a structure–activity relationship (SAR) program will alter logD and binding-pocket complementarity, making the procurement of the specific 6-tert-butyl variant essential for projects requiring a bulky, hydrophobic, metabolically stable substituent at this vector .

Quantitative Differentiation Evidence for 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Hydrochloride Relative to Its Closest Analogs


6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Hydrochloride: LSD1 Inhibitory Activity Versus Unsubstituted Parent Core

The 6-tert-butyl substituted tetrahydrobenzothiazol-2-amine exhibits measurable inhibitory activity against recombinant human lysine-specific demethylase 1 (LSD1), a key epigenetic target in oncology, with an IC50 of 2.50 μM, whereas the unsubstituted 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine core scaffold alone lacks any detectable LSD1 binding in the same assay panel [1]. This demonstrates that the 6-tert-butyl substituent contributes directly to target engagement.

LSD1 inhibition Epigenetics Cancer

6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Hydrochloride: LSD1 Selectivity Profile Versus LSD2

In selectivity profiling, the 6-tert-butyl compound demonstrates a >10-fold preference for LSD1 (IC50 = 2.50 μM) over LSD2 (IC50 = 26.0 μM), providing a basis for developing LSD1-selective chemical probes [1]. This selectivity window is absent in unsubstituted or 6-methyl tetrahydrobenzothiazol-2-amines, which lack measurable activity against either isoform.

LSD1 selectivity LSD2 Epigenetic probe

6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Hydrochloride: Physicochemical Differentiation – logP and Solubility Versus 6-Methyl and 6-Propylamino Analogs

The 6-tert-butyl substituent imparts a markedly higher calculated lipophilicity (cLogP) relative to smaller 6-alkyl or 6-aminoalkyl analogs. The 6-tert-butyl free base (C11H18N2S, MW 210.34) has a predicted cLogP of approximately 3.2, compared to ~1.8 for the 6-methyl analog (C8H12N2S, MW 168.26) and ~0.8 for the 6-propylamino analog pramipexole (C10H17N3S, MW 211.33) . The hydrochloride salt form further improves aqueous solubility (estimated >5 mg/mL in PBS at pH 7.4) relative to the free base, addressing a common solubility limitation of highly lipophilic benzothiazole derivatives .

Lipophilicity Physicochemical properties ADME

Recommended Application Scenarios for 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Hydrochloride Based on Verified Differentiation Evidence


LSD1 Inhibitor Fragment-Based or Hit-to-Lead Screening Campaigns

Researchers assembling a focused library of tetrahydrobenzothiazole derivatives for LSD1 screening should prioritize the 6-tert-butyl variant as a positive-control scaffold. The validated LSD1 IC50 of 2.50 μM and >10-fold selectivity over LSD2 make it suitable for hit confirmation and initial SAR expansion, while the unsubstituted parent scaffold would serve only as a negative control [1].

Development of CNS-Penetrant Chemical Probes Requiring Moderate-to-High Lipophilicity

For neuroscience programs seeking tetrahydrobenzothiazole scaffolds with sufficient lipophilicity for blood-brain barrier penetration, the 6-tert-butyl variant provides a cLogP of ~3.2 — firmly within the CNS drug-like range — combined with adequate aqueous solubility via the hydrochloride salt form. This contrasts with the highly polar 6-propylamino analog pramipexole (cLogP ≈ 0.8), which achieves CNS activity through active transport rather than passive permeation [1].

Negative Control for Dopamine D2/D3 Receptor Assays Using Pramipexole as Reference

In dopamine receptor pharmacology studies, the 6-tert-butyl tetrahydrobenzothiazol-2-amine hydrochloride can serve as a structurally matched negative control for pramipexole (6-propylamino analog). The replacement of the propylamino group with a tert-butyl group abolishes dopamine receptor agonist activity while preserving the core scaffold, enabling rigorous SAR interpretation in D2/D3 ligand development programs [1].

Quote Request

Request a Quote for 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.